molecular formula C16H13N3O5S B4598421 2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide

2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide

Cat. No.: B4598421
M. Wt: 359.4 g/mol
InChI Key: LYAIEQLFNOUSCN-UHFFFAOYSA-N
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Description

2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C16H13N3O5S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.05759170 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Novel compounds derived from benzodioxole structures have been synthesized for potential therapeutic applications. These compounds have been evaluated for their analgesic and anti-inflammatory activities, showing significant COX-2 inhibitory activities, which indicate their potential as pain management and anti-inflammatory agents (Abu‐Hashem et al., 2020). Another study focused on benzothiazole derivatives, assessing their antibacterial, antifungal, and antiviral activities, suggesting these compounds could serve as bases for developing new antimicrobial agents (Tang et al., 2019).

Anticancer Potential

Research into 4-thiazolidinones containing benzothiazole moiety revealed that some of these compounds exhibit anticancer activity against various cancer cell lines, suggesting their potential in cancer therapy (Havrylyuk et al., 2010). Similarly, isoxazole derivatives of benzo[d]thiazol-2-amine have been synthesized and evaluated for their cytotoxicity against cancer cells, revealing mechanisms of action that include p53 activation and induction of apoptosis through mitochondrial-dependent pathways (Kumbhare et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Compounds with benzothiazole nucleus have been studied for their antimicrobial properties, showing efficacy against various bacterial strains and suggesting a role in addressing drug-resistant infections (Vicini et al., 2006). Additionally, novel triazole-based benzothiazole derivatives have been designed, synthesized, and evaluated for their anti-inflammatory activity and p38α MAP kinase inhibition, further indicating their potential in treating inflammatory conditions (Tariq et al., 2018).

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c20-15(18-16-17-3-4-25-16)8-21-7-11-6-13(24-19-11)10-1-2-12-14(5-10)23-9-22-12/h1-6H,7-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAIEQLFNOUSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide
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2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 3
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2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 4
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2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 5
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2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide

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